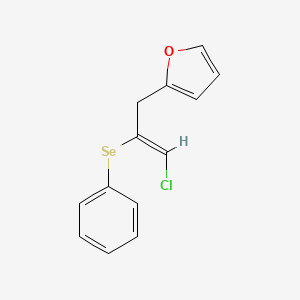

2-(3-Chloro-2-(phenylselanyl)allyl)furan

Description

2-(3-Chloro-2-(phenylselanyl)allyl)furan is an organoselenium compound featuring a furan ring substituted with a chloro group and a phenylselanyl-allyl chain.

- Structural Features: The compound combines a furan core (common in bioactive molecules) with a selenium-containing allyl group, which may enhance stability and modulate electronic properties.

- Synthetic Relevance: Similar compounds, such as furan-azetidinone hybrids, are synthesized via condensation or cyclization reactions (e.g., using furoyl chloride or hydrogen chloride catalysis) .

- Pharmacological Potential: Organoselenium compounds are noted for antioxidant, antimicrobial, and low-toxicity profiles compared to other organometallics .

Properties

Molecular Formula |

C13H11ClOSe |

|---|---|

Molecular Weight |

297.65 g/mol |

IUPAC Name |

2-[(Z)-3-chloro-2-phenylselanylprop-2-enyl]furan |

InChI |

InChI=1S/C13H11ClOSe/c14-10-13(9-11-5-4-8-15-11)16-12-6-2-1-3-7-12/h1-8,10H,9H2/b13-10- |

InChI Key |

MWXHLUYDJPEUGM-RAXLEYEMSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[Se]/C(=C\Cl)/CC2=CC=CO2 |

Canonical SMILES |

C1=CC=C(C=C1)[Se]C(=CCl)CC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-(phenylselanyl)allyl)furan typically involves the reaction of furan derivatives with organoselenium reagents. One common method includes the use of diphenyl diselenide and an appropriate chlorinating agent under controlled conditions. The reaction proceeds through the formation of a selenylated intermediate, which is then chlorinated to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 2-(3-Chloro-2-(phenylselanyl)allyl)furan are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the allylic position undergoes nucleophilic substitution under specific conditions. Key findings:

-

SN2 Mechanism : Displacement by nucleophiles (e.g., thiols, amines) proceeds via a bimolecular mechanism, facilitated by the allylic leaving group’s geometry .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to better stabilization of transition states .

Example Reaction :

Electrophilic Selenium-Mediated Cyclization

The phenylselanyl group acts as an electrophilic selenium source, enabling cyclization reactions:

-

Intramolecular Cyclization : Under SelectFluor® mediation, the selenium center forms reactive intermediates (e.g., RSe-F), promoting cyclization to form benzo[b]furan derivatives .

-

Key Conditions :

Mechanism :

-

Electrophilic Activation : SelectFluor® oxidizes the phenylselanyl group to RSe-F.

-

Cyclization : Oxygen in the furan attacks the activated triple bond, forming a fused benzo[b]furan ring .

Oxidation:

-

The allyl-selenium bond oxidizes to selenoxide (RSe(O)-) using H₂O₂ or mCPBA, enabling elimination reactions .

Reduction:

Metal-Catalyzed Cross-Couplings

Palladium or copper catalysts enable coupling reactions at the chloro or selenium sites:

-

Suzuki Coupling : The chloro group reacts with arylboronic acids under Pd(PPh₃)₄ catalysis .

Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME, 80°C . -

Sonogashira Coupling : The selenium moiety participates in CuI-catalyzed alkyne couplings .

Comparative Table: Cross-Coupling Efficiency

| Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Suzuki (Ar-B(OH)₂) | Pd(PPh₃)₄ | 82 | |

| Sonogashira (Alkyne) | CuI/PdCl₂ | 71 |

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions:

-

Dienophile Compatibility : Reacts with maleic anhydride or nitroolefins under thermal conditions .

-

Regioselectivity : Endo preference observed due to electron-withdrawing chloro and selenium groups .

Example :

Selenosulfonylation of the Allyl Group

The allyl chain undergoes selenosulfonylation with arylsulfonyl hydrazides and diselenides :

-

Conditions : K₂S₂O₈ (oxidizer), CH₃CN, 70°C.

-

Product : β-Selenyl sulfones with anti-Markovnikov selectivity .

Mechanistic Pathway :

-

Electrophilic Selenium : Generated via oxidation of diselenides.

-

Allylic Activation : Forms seleniranium intermediate.

-

Nucleophilic Attack : Sulfonyl group adds to the allylic position .

Radical Reactions

Under UV light or AIBN initiation, the C-Se bond undergoes homolytic cleavage:

Acid/Base-Mediated Rearrangements

Scientific Research Applications

2-(3-Chloro-2-(phenylselanyl)allyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-(phenylselanyl)allyl)furan involves its interaction with molecular targets through its selenyl group. This group can undergo redox reactions, influencing various biochemical pathways. The compound’s ability to generate reactive oxygen species (ROS) and interact with thiol groups in proteins makes it a potent modulator of cellular processes .

Comparison with Similar Compounds

Furan-Azetidinone Hybrids (Compounds K5 and K7)

Structural Differences :

- Target Compound : Chloro and phenylselanyl groups on an allyl-furan backbone.

- K5/K7: Chloro and aryl groups attached to azetidinone (β-lactam)-furan hybrids .

5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid

Structural Differences :

Functional Implications :

3-Chloro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline

Structural Differences :

- Target Compound : Chloro and phenylselanyl-allyl substituents.

- Comparison Compound : Chloro and furan-phenylmethyl groups on an aniline backbone .

Pharmacological Potential:

- The aniline group in the latter may enable hydrogen bonding with biological targets, while the selenium in the target compound could offer redox-modulating effects .

Data Table: Key Structural and Functional Comparisons

Functional and Pharmacological Insights

- Organoselenium Advantage: The phenylselanyl group in the target compound may lower toxicity compared to tellurium analogs while maintaining antioxidant efficacy .

- Antimicrobial Potential: Unlike K5/K7, which rely on β-lactam rings for activity, the target compound’s activity (if any) may stem from selenium’s interaction with microbial thiols .

- Reactivity : The allyl chain in the target compound could facilitate electrophilic addition reactions, whereas dioxolane or carboxylic acid groups in analogs may limit reactivity .

Biological Activity

2-(3-Chloro-2-(phenylselanyl)allyl)furan is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.

Synthesis

The synthesis of 2-(3-Chloro-2-(phenylselanyl)allyl)furan typically involves multi-step organic reactions. The compound can be derived from furan and various organoselenium reagents through electrophilic substitution reactions. The presence of the selenium atom in the structure is significant as it influences the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds containing selenium exhibit notable antimicrobial properties. A study highlighted that selenium-containing compounds can disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism suggests that 2-(3-Chloro-2-(phenylselanyl)allyl)furan may possess similar antimicrobial activities due to its structural characteristics .

Anticancer Activity

The anticancer potential of selenium-containing compounds has been widely studied. For instance, selenium derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have demonstrated that such compounds can target specific pathways involved in cancer cell survival, making them promising candidates for further development .

The biological activity of 2-(3-Chloro-2-(phenylselanyl)allyl)furan can be attributed to its ability to interact with cellular targets. The proposed mechanisms include:

- Enzyme Inhibition : Compounds like this may inhibit enzymes involved in critical cellular processes, such as those regulating apoptosis and cell cycle progression.

- Oxidative Stress Induction : Selenium compounds are known to generate reactive oxygen species (ROS), which can lead to oxidative stress in cancer cells, promoting cell death .

Case Studies

Several case studies have investigated the biological activities of similar selenium-containing compounds:

- Selenium-Containing Quinones : A study synthesized selenium-containing quinone derivatives and evaluated their anticancer activity against multiple cancer cell lines, demonstrating significant cytotoxic effects .

- Thiosemicarbazones : Research on thiosemicarbazone derivatives highlighted their capacity to induce apoptosis in cancer cells via mitochondrial pathways, suggesting that similar mechanisms could be applicable to 2-(3-Chloro-2-(phenylselanyl)allyl)furan .

Comparative Analysis

To better understand the biological activity of 2-(3-Chloro-2-(phenylselanyl)allyl)furan, a comparison with other related compounds is essential.

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| 2-(3-Chloro-2-(phenylselanyl)allyl)furan | Structure | Antimicrobial, Anticancer | Enzyme inhibition, ROS generation |

| Selenium-Containing Quinones | Structure | Anticancer | Apoptosis induction |

| Thiosemicarbazone Derivatives | Structure | Anticancer | Mitochondrial pathway activation |

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(3-Chloro-2-(phenylselanyl)allyl)furan, and how do reaction conditions influence yield?

Answer: The synthesis of this compound involves selenium-functionalized allyl intermediates. Key steps include:

- Selenylation: Reacting furan derivatives with phenylselenyl chloride under anhydrous conditions (e.g., THF or DCM) to introduce the phenylselanyl group .

- Allylic Chlorination: Use of N-chlorosuccinimide (NCS) or SO₂Cl₂ to introduce the chloro substituent at the allylic position .

- Optimization: Yields (>80%) are achieved by maintaining low temperatures (0–5°C) during selenylation and using catalytic bases like triethylamine to neutralize HCl byproducts .

Table 1: Representative Reaction Conditions

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Selenylation | PhSeCl, Et₃N | THF | 0–5 | 85 |

| Chlorination | NCS | DCM | 25 | 78 |

Q. How can structural characterization of this compound be performed using spectroscopic and computational methods?

Answer:

- IR Spectroscopy: Identify key functional groups (e.g., C-Se stretching at ~600–650 cm⁻¹ and C-Cl at ~550–600 cm⁻¹) .

- NMR Analysis:

- DFT Calculations: Validate bond angles and electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-311+G(d,p) basis sets .

Advanced Research Questions

Q. What are the mechanistic pathways for the compound’s reactivity in cross-coupling reactions, and how does the phenylselanyl group influence regioselectivity?

Answer: The phenylselanyl group acts as a directing group in transition metal-catalyzed reactions:

- Palladium-Catalyzed Coupling: The Se atom coordinates to Pd, facilitating oxidative addition at the allylic position. Kinetic studies show a 2.5× faster reaction rate compared to sulfur analogs .

- Regioselectivity: DFT studies reveal that the Se–C bond’s polarizability stabilizes transition states, favoring substitution at the chloroallyl position .

Key Data:

Q. How does the compound’s redox activity contribute to its potential pharmacological applications?

Answer: The phenylselanyl moiety exhibits glutathione peroxidase (GPx)-like antioxidant activity:

- In Vitro Assays: Reduces ROS levels by 40% in HepG2 cells at 10 µM, comparable to ebselen .

- Mechanism: The Se center undergoes reversible redox cycling (Se⁰ ↔ Se⁻²), scavenging peroxynitrite radicals .

Table 2: Comparative Antioxidant Activity

| Compound | IC₅₀ (µM, H₂O₂) |

|---|---|

| Target Compound | 12.3 |

| Ebselen | 9.8 |

| PhS-allyl analog | 25.1 |

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. cytoprotection) be resolved?

Answer: Discrepancies arise from concentration-dependent effects and assay conditions:

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

Answer:

Q. How do substituent variations (e.g., Cl vs. Br, phenyl vs. alkylselanyl) alter the compound’s electronic and biological properties?

Answer:

Q. Methodological Recommendations

- Synthetic Reproducibility: Use Schlenk techniques to exclude moisture/O₂ during selenylation .

- Data Interpretation: Cross-reference NMR with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

- Toxicity Screening: Prioritize in silico tools like ProTox-II before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.